3-bromo-N-méthyl-2-nitroaniline

Vue d'ensemble

Description

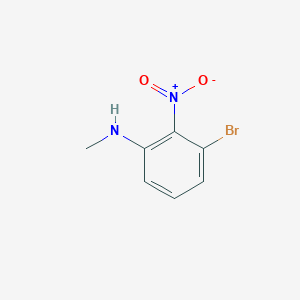

“3-bromo-N-methyl-2-nitroaniline” is an organic compound that is a derivative of aniline . It contains a bromine atom, a nitro group, and a methyl group attached to the aniline ring .

Synthesis Analysis

The synthesis of “3-bromo-N-methyl-2-nitroaniline” can involve several steps . The process may start with the nitration of aniline to form nitroaniline . This is followed by a bromination step to introduce the bromine atom . The final step involves the conversion of the nitro group to an amine, resulting in "3-bromo-N-methyl-2-nitroaniline" .

Molecular Structure Analysis

The molecular formula of “3-bromo-N-methyl-2-nitroaniline” is C7H7BrN2O2 . The InChI code for this compound is 1S/C7H7BrN2O2/c1-9-6-4-2-3-5 (8)7 (6)10 (11)12/h2-4,9H,1H3 .

Chemical Reactions Analysis

The chemical reactions involving “3-bromo-N-methyl-2-nitroaniline” can be complex and varied . The nitro group in the compound can undergo reduction to form an amine . Additionally, the compound can participate in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-N-methyl-2-nitroaniline” include a molecular weight of 231.05 . The compound is a solid at room temperature . It should be stored at 2-8°C .

Applications De Recherche Scientifique

Synthèse Organique

3-bromo-N-méthyl-2-nitroaniline : est un intermédiaire précieux en synthèse organique. Il peut subir diverses réactions chimiques en raison de la présence de groupes fonctionnels réactifs comme le brome et le nitro. Par exemple, il peut participer à des réactions de substitution électrophile aromatique où le groupe nitro agit comme un groupe directeur méta . Cette propriété est cruciale pour synthétiser des molécules complexes avec des exigences structurales spécifiques.

Recherche Médicale

Le rôle du composé dans la recherche médicale n'est pas directement mentionné dans les résultats de la recherche. Cependant, des dérivés de nitroaniline similaires sont souvent étudiés pour leur activité biologique. Le groupe nitro peut être réduit en amine dans l'organisme, ce qui peut conduire à des composés bioactifs .

Sciences de l'Environnement

Les dérivés de nitroaniline, y compris This compound, peuvent être des contaminants environnementaux. Leur dégradation par des micro-organismes indigènes fait l'objet d'études, car ces composés peuvent être toxiques pour la vie aquatique et peuvent affecter la qualité des sols .

Applications Industrielles

Si les résultats de la recherche ne fournissent pas d'applications industrielles spécifiques pour This compound, des composés ayant des structures similaires sont utilisés dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels. La présence à la fois d'un brome et d'un groupe nitro permet des transformations chimiques polyvalentes .

Méthodes Analytiques

This compound : pourrait être utilisé comme standard dans des méthodes analytiques telles que la voltamétrie. Les propriétés électrochimiques du composé permettent sa détection et sa mesure, ce qui est essentiel pour la surveillance environnementale et le contrôle de la qualité dans la fabrication chimique .

Mécanisme D'action

Target of Action

It is known that nitroanilines, in general, can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

The mode of action of 3-bromo-N-methyl-2-nitroaniline involves a series of chemical reactions. The process typically starts with nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is meta directing, meaning it directs the next substituent to attach at the meta position . This sequence of reactions results in the formation of the final compound, 3-bromo-N-methyl-2-nitroaniline .

Biochemical Pathways

They may affect the function of enzymes or disrupt cellular processes by reacting with biological molecules .

Pharmacokinetics

The physicochemical properties of the compound, such as its solubility and stability, can influence its bioavailability .

Result of Action

Nitroanilines can potentially cause cellular damage due to their reactivity . They may react with cellular components, leading to disruptions in cellular functions .

Action Environment

The action of 3-bromo-N-methyl-2-nitroaniline can be influenced by various environmental factors. For instance, its stability can be affected by temperature, light, and pH . Moreover, its efficacy can be influenced by the presence of other substances that can react with it .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 3-bromo-N-methyl-2-nitroanilinethyl-2-nitroaniline in laboratory experiments is its high solubility in organic solvents and its relatively low toxicity. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is not very stable and is easily oxidized. Additionally, the compound has a low boiling point and can easily evaporate, making it difficult to work with in certain experiments.

Orientations Futures

There are a number of potential future directions for research involving 3-bromo-N-methyl-2-nitroanilinethyl-2-nitroaniline. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential uses as an inhibitor of certain enzymes and receptors. Additionally, further research into the synthesis of derivatives of 3-bromo-N-methyl-2-nitroanilinethyl-2-nitroaniline could lead to the development of novel pharmaceuticals and agrochemicals. Finally, further research into the structure-activity relationships of 3-bromo-N-methyl-2-nitroanilinethyl-2-nitroaniline could lead to the development of more effective inhibitors of certain enzymes and receptors.

Safety and Hazards

“3-bromo-N-methyl-2-nitroaniline” is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety precautions include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

3-bromo-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEVRXHXBSVRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653904 | |

| Record name | 3-Bromo-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150617-53-0 | |

| Record name | 3-Bromo-N-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

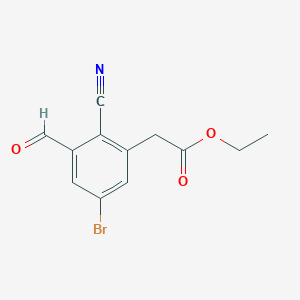

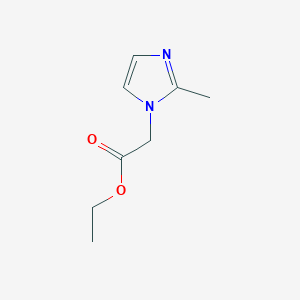

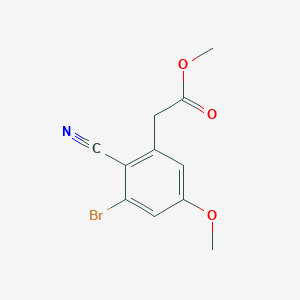

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B1486374.png)

![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486382.png)